molecular formula C12H17ClN2O5S B7092335 2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-propan-2-yloxypropanamide

2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-propan-2-yloxypropanamide

Cat. No.: B7092335
M. Wt: 336.79 g/mol
InChI Key: LXLJVJZRKYFRBC-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-propan-2-yloxypropanamide is a chemical compound known for its diverse applications in scientific research. This compound features a sulfonamide group, which is often associated with antimicrobial properties, and a chlorophenyl group, which can influence its reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-propan-2-yloxypropanamide typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a hydroxypropanamide derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-propan-2-yloxypropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxy group, potentially forming a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various derivatives depending on the nucleophile.

Scientific Research Applications

2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-propan-2-yloxypropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties due to the sulfonamide group.

    Medicine: Investigated for its potential therapeutic effects, particularly in antimicrobial treatments.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-propan-2-yloxypropanamide involves its interaction with biological molecules. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological processes in microorganisms, leading to their death or reduced activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-propan-2-yloxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxypropanamide moiety, in particular, differentiates it from other sulfonamide derivatives and contributes to its unique properties.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-propan-2-yloxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O5S/c1-8(2)20-14-12(17)11(7-16)15-21(18,19)10-5-3-9(13)4-6-10/h3-6,8,11,15-16H,7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLJVJZRKYFRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)ONC(=O)C(CO)NS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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